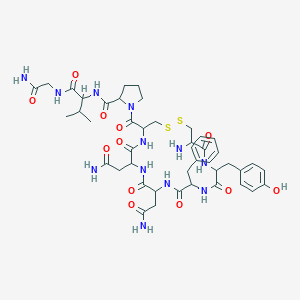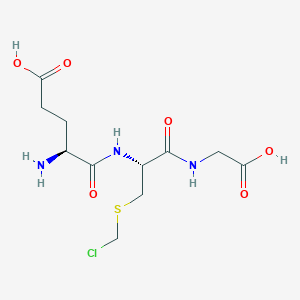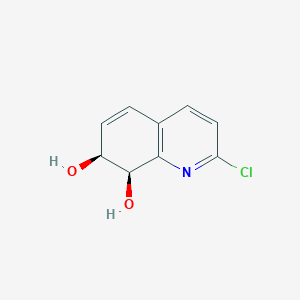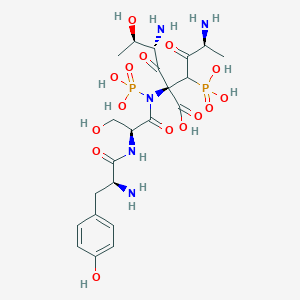
Phasvatocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phasvatocin is a synthetic compound that has been shown to have potential as an antibacterial agent. The compound was first synthesized in 2013 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of Phasvatocin is not yet fully understood, but it is thought to involve inhibition of bacterial DNA synthesis. This is believed to occur through binding of the compound to the bacterial enzyme DNA gyrase, which is involved in the replication of bacterial DNA.
Biochemical and Physiological Effects:
Phasvatocin has been shown to have a number of biochemical and physiological effects on bacteria. These include inhibition of bacterial growth, disruption of bacterial cell membranes, and induction of bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Phasvatocin for lab experiments is its broad-spectrum activity against a wide range of bacterial strains. This makes it a useful tool for studying bacterial physiology and biochemistry. However, one limitation of Phasvatocin is that it is not yet widely available, which may limit its use in some labs.
Orientations Futures
There are a number of potential future directions for research on Phasvatocin. One area of interest is the development of new synthetic methods for producing the compound, which could make it more widely available for research. Another area of interest is the investigation of the compound's potential as a therapeutic agent for bacterial infections. Finally, further research is needed to fully understand the mechanism of action of Phasvatocin and to identify potential targets for the development of new antibacterial drugs.
Méthodes De Synthèse
The synthesis of Phasvatocin involves several steps, starting with the reaction of 2,4-diamino-6-(2,4-difluorophenyl) pyrimidine with ethyl chloroformate. This is followed by the reaction of the resulting intermediate with 2,4-difluorobenzylamine, and then with sodium hydride. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
Phasvatocin has been shown to be effective against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. It has been shown to be particularly effective against strains of Staphylococcus aureus that are resistant to other antibiotics.
Propriétés
Numéro CAS |
144334-53-2 |
|---|---|
Nom du produit |
Phasvatocin |
Formule moléculaire |
C44H60N12O12S2 |
Poids moléculaire |
1013.2 g/mol |
Nom IUPAC |
1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H60N12O12S2/c1-22(2)36(43(67)49-19-35(48)60)55-42(66)32-9-6-14-56(32)44(68)31-21-70-69-20-26(45)37(61)50-27(16-24-10-12-25(57)13-11-24)38(62)51-28(15-23-7-4-3-5-8-23)39(63)52-29(17-33(46)58)40(64)53-30(18-34(47)59)41(65)54-31/h3-5,7-8,10-13,22,26-32,36,57H,6,9,14-21,45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,67)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,66) |
Clé InChI |
DAHCMEORVXDYEP-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
Séquence |
CYFNNCPVG |
Synonymes |
3-Phe-4-Asn-8-Val-oxytocin oxytocin, Phe(3)-Asn(4)-Val(8)- oxytocin, phenylalanyl(3)-asparaginyl(4)-valyl(8)- phasvatocin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)